molecular formula C9H9BrFNO2 B3292751 3-Bromo-4-fluoro-L-phenylalanine CAS No. 880386-25-4

3-Bromo-4-fluoro-L-phenylalanine

Cat. No. B3292751
CAS RN: 880386-25-4
M. Wt: 262.08 g/mol
InChI Key: FZVFOEFLGCXXCP-QMMMGPOBSA-N
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Description

3-Bromo-4-fluoro-L-phenylalanine is a derivative of phenylalanine . It has a molecular formula of C9H9BrFNO2 and a molecular weight of 262.08 . It is used in the preparation of lifitegrast intermediate .


Synthesis Analysis

The synthesis of this compound was carried out by reacting 3-bromo-4-fluorobenzaldehyde and N-acetylglycine to provide an intermediate in high yield and without purification .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid . The InChI key for this compound is FZVFOEFLGCXXCP-QMMMGPOBSA-N .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-4-fluoro-L-phenylalanine is not detailed, fluorinated phenylalanines have been used as potential enzyme inhibitors as well as therapeutic agents . They have also been used in topography imaging of tumor ecosystems using PET .

Future Directions

The use of fluorinated phenylalanines, including 3-Bromo-4-fluoro-L-phenylalanine, is a hot topic in drug research. They have considerable industrial and pharmaceutical potential and have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents . Future research will likely continue to explore these applications.

properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVFOEFLGCXXCP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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